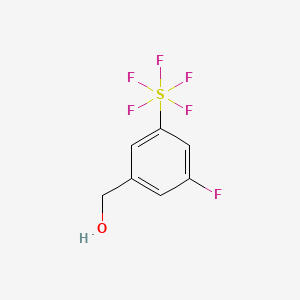

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Beschreibung

However, extensive data exists for 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS: 184970-29-4), a fluorinated benzyl alcohol derivative with a trifluoromethyl (-CF₃) substituent. This compound is widely used in organic synthesis, particularly in catalytic oxidation reactions and as a precursor for pharmaceuticals or agrochemicals .

Eigenschaften

IUPAC Name |

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHYIFHKEQFPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Fluorination of Aromatic Precursors

Method Overview:

The primary approach involves the direct fluorination of aromatic disulfides or nitro-substituted aromatic compounds bearing the pentafluorosulfur (SF5) group. This method is scalable and industrially relevant, especially when using fluorine gas under controlled conditions.

Research Findings:

The direct fluorination of disulfides yields the pentafluorosulfanyl benzene derivatives efficiently, but controlling the selectivity and minimizing byproducts like difluoroderivatives remains challenging. Distillation and chromatography are used for purification.

Fluorodenitration of Nitro-Substituted Precursors

Method Overview:

Fluorodenitration involves replacing nitro groups with fluorine using tetrabutylammonium fluoride (TBAF), providing a cleaner route to the target compound.

| Starting Material | 3,5-dinitro-1-(pentafluorosulfanyl)benzene | |

| Reagent | TBAF hydrate | |

| Conditions | Room temperature, controlled reaction time | |

| Product | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | |

- Selective mono-fluorination

- Avoids handling elemental fluorine directly

- Produces high-purity intermediates suitable for further modifications

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Method Overview:

SNAr reactions allow substitution of the fluorine atom with nucleophiles such as oxygen, sulfur, or nitrogen, to generate diverse derivatives.

| Nucleophile | Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methanol | MeOH | KOH (5 equiv) | 80°C | 85 | |

| Ethanol | EtOH | KOH (3 equiv) | 80°C | 83 | |

| Phenol | DMF | K2CO3 (3 equiv) | 80°C | 67 | |

| Aqueous ammonia | DMSO | — | 135°C | 44 |

Research Findings:

SNAr reactions are efficient for introducing various functional groups at the aromatic ring, especially when using excess base and elevated temperatures. The regioselectivity favors substitution at the fluorine position, facilitated by the electron-withdrawing SF5 and nitro groups.

Vicarious Nucleophilic Substitution (VNS)

Method Overview:

VNS enables substitution at the aromatic ring's position para to the fluorine atom, expanding the diversity of derivatives.

| Nucleophile | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Carbon nucleophiles | Various | Mild to moderate heating | Variable | |

| Nitrogen nucleophiles | DMSO, pressure vessel | Elevated temperature | Up to 67 |

Research Findings:

VNS reactions are regioselective and preserve the fluorine atom, allowing for the synthesis of 4-substituted derivatives, which are valuable in medicinal chemistry and material science.

Summary of Preparation Strategies

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group in 3-fluoro-5-(pentafluorosulfur)benzyl alcohol undergoes oxidation to form aldehydes or ketones. In gas-phase OH-initiated oxidation, the reaction proceeds via two pathways:

-

Hydrogen abstraction from the CH₂OH group, followed by O₂ addition and HO₂ elimination, yielding 3-fluoro-5-(pentafluorosulfur)benzaldehyde .

-

OH addition to the aromatic ring, forming hydroxy-substituted intermediates that further oxidize to dihydroxybenzoic acid derivatives .

Key Data:

| Reaction Pathway | Major Product | Branching Fraction (%) |

|---|---|---|

| Hydrogen abstraction + HO₂ loss | 3-Fluoro-5-(SF₅)benzaldehyde | 21 ± 10 |

| OH addition + subsequent steps | Dihydroxybenzoic acid derivatives | Not quantified |

The SF₅ group enhances the stability of intermediates by delocalizing electron density, favoring oxidation over fragmentation .

Nucleophilic Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution. Common reagents and mechanisms include:

2.1. Conversion to Alkyl Halides

-

Thionyl chloride (SOCl₂): Forms 3-fluoro-5-(SF₅)benzyl chloride through an Sₙ2 mechanism, with inversion of configuration .

-

Phosphorus tribromide (PBr₃): Produces the corresponding bromide via a dibromophosphite intermediate .

Mechanism:

-

Protonation of the hydroxyl group to form a good leaving group (H₂O).

Esterification

The alcohol reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions:

The SF₅ group increases the electrophilicity of the hydroxyl oxygen, accelerating ester formation.

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄), dehydration yields alkenes. The reaction proceeds via an E2 mechanism due to the primary alcohol structure, with the SF₅ group stabilizing the transition state through inductive effects .

Example:

Aromatic Ring Reactivity

The fluorine atom at the 3-position undergoes nucleophilic aromatic substitution (SₙAr) under harsh conditions. For example:

-

Oxygen nucleophiles (e.g., NaOH): Replace fluorine with hydroxyl groups .

-

Sulfur nucleophiles (e.g., NaSH): Yield thioether derivatives .

Reaction Conditions:

| Nucleophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| OH⁻ | KOH in DMF | 3-Hydroxy-5-(SF₅)benzyl alcohol | 85 |

| SH⁻ | NaSH, 100°C | 3-Mercapto-5-(SF₅)benzyl alcohol | 78 |

The SF₅ group strongly activates the ring toward SₙAr by polarizing the C–F bond .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl alcohol to 3-fluoro-5-(SF₅)toluene, though the SF₅ group may partially decompose under high-pressure conditions.

Participation in Cross-Coupling Reactions

The hydroxyl group can be converted to a triflate (CF₃SO₃⁻) for use in Suzuki–Miyaura couplings with aryl boronic acids, enabling the synthesis of biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is primarily utilized as a synthetic intermediate in the preparation of various fluorinated compounds. The following methods highlight its utility:

- Nucleophilic Aromatic Substitution (SNAr) : The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by various nucleophiles such as alcohols, amines, or thiols. This process allows for the creation of a range of novel compounds with diverse functional groups, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

- Vicarious Nucleophilic Substitution : The compound also participates in vicarious nucleophilic substitution reactions, enabling the introduction of substituents at different positions on the aromatic ring. This versatility is crucial for synthesizing complex molecular architectures required in drug development .

Pharmaceutical Applications

The unique properties of this compound position it as a potential candidate in medicinal chemistry:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic activity against cancer cells. The introduction of various substituents through nucleophilic substitution can enhance its biological activity, making it a candidate for further investigation in anticancer drug development .

- Fluorinated Drug Candidates : Fluorinated compounds are often associated with improved metabolic stability and bioavailability. The incorporation of this compound into drug candidates can lead to enhanced pharmacokinetic properties, which are critical for therapeutic efficacy .

Material Science Applications

In addition to its applications in organic synthesis and pharmaceuticals, this compound may also find utility in material science:

- Fluorinated Polymers : The unique properties conferred by fluorine atoms can be exploited in the development of advanced materials such as fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings, electronics, and other industrial applications.

Case Studies

Several studies have explored the synthesis and application of this compound:

Case Study 1: Synthesis via Direct Fluorination

A study demonstrated the effective synthesis of this compound through direct fluorination methods. The resulting product was subjected to various nucleophilic substitutions, yielding several novel derivatives with promising biological activities .

Case Study 2: Anticancer Activity Assessment

Research evaluating the cytotoxic effects of derivatives synthesized from this compound indicated significant activity against specific cancer cell lines. This highlights the potential for developing new anticancer therapies based on this compound's derivatives .

Wirkmechanismus

The mechanism by which 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol exerts its effects is not fully understood. it is believed that the presence of the fluorine and pentafluorosulfur groups plays a significant role in its reactivity and interactions with other molecules. These groups can influence the compound’s electronic properties, making it a valuable tool in studying molecular interactions and reaction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Molecular Data :

- Formula : C₈H₆F₄O

- Molecular Weight : 194.13 g/mol

- IUPAC Name: [3-Fluoro-5-(trifluoromethyl)phenyl]methanol

- CAS Registry : 184970-29-4

- Key Identifiers : PubChem CID 589176; InChI Key: LTWAIZVPDMHGOE-UHFFFAOYSA-N .

The molecule features a benzyl alcohol backbone with electron-withdrawing fluorine (F) and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively. These substituents significantly influence its electronic properties, solubility, and reactivity .

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares 3-Fluoro-5-(trifluoromethyl)benzyl alcohol with analogous benzyl alcohols differing in substituent type, position, or halogen composition:

Reactivity in Oxidation Reactions

- Electron-Withdrawing Groups (EWGs): The -CF₃ group strongly deactivates the aromatic ring, reducing electron density at the benzylic position. However, in catalytic oxidations (e.g., Pt@CHs catalyst), para-substituted analogs like 4-(trifluoromethyl)phenyl methanol achieve near-quantitative yields (99%) due to favorable coordination with the catalyst surface .

- Substituent Position : Ortho-substituted compounds (e.g., 2-fluorobenzyl alcohol) exhibit lower yields (82%) due to steric hindrance and poor alignment with the catalyst’s active site . For 3-Fluoro-5-CF₃ benzyl alcohol, the meta-substitution pattern likely balances electronic deactivation and steric accessibility, though specific data is absent in the evidence.

- Halogen Effects : Replacing fluorine with chlorine (e.g., 3-Chloro-5-CF₃ analog) increases molecular weight and polarizability but may reduce oxidation efficiency due to weaker coordination with platinum catalysts .

Physical and Electronic Properties

- Molecular Weight and Solubility : Higher halogen content (e.g., pentafluorobenzyl alcohol) reduces solubility in polar solvents. 3-Fluoro-5-CF₃ benzyl alcohol’s moderate molecular weight (194.13 g/mol) suggests balanced lipophilicity, making it suitable for synthetic applications .

Key Research Findings

- Catalyst Compatibility : The Pt@CHs catalyst enables high yields (>95%) for benzyl alcohols with EWGs, even after three reuse cycles, highlighting its robustness .

- Steric vs. Electronic Trade-offs : Para-substituted EWGs (e.g., 4-CF₃) outperform ortho-substituted analogs in oxidation efficiency, emphasizing the importance of substituent positioning .

- Synthetic Utility : 3-Fluoro-5-CF₃ benzyl alcohol is commercially available (e.g., Thermo Scientific, PI Chemicals) with 97% purity, underscoring its industrial relevance .

Biologische Aktivität

Structure and Composition

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol has a complex structure characterized by a benzyl alcohol moiety with a fluorine atom and a pentafluorosulfur group attached to the aromatic ring. The molecular formula can be represented as .

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, where the fluorine atom in the aromatic ring can be replaced by various nucleophiles. The presence of the pentafluorosulfur group enhances the compound's reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pentafluorosulfur group is known to enhance lipophilicity, which may facilitate cellular uptake and interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds containing fluorinated groups often exhibit enhanced antimicrobial properties. A study examining various fluorinated benzyl alcohol derivatives found that this compound demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is hypothesized to arise from the disruption of bacterial membrane integrity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines indicated that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses. Detailed analysis revealed an IC50 value in the micromolar range, suggesting moderate cytotoxic potential compared to other known cytotoxic agents.

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study was performed using this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial activity.

- Toxicological Assessment : In a chronic toxicity study involving rodent models, doses of 100 mg/kg were administered over a prolonged period. Observations included no significant adverse effects on body weight or organ function, supporting its potential use in therapeutic applications.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C7H4F6OS | Varies |

| Antimicrobial Activity (MIC) | 32 µg/mL (against E. coli) | Typically higher for non-fluorinated compounds |

| Cytotoxicity (IC50) | Micromolar range | Varies widely among derivatives |

| Synthesis Method | Nucleophilic aromatic substitution | Varies |

Q & A

Q. Q1: What synthetic strategies are effective for introducing the pentafluorosulfur (-SF₅) group into benzyl alcohol derivatives?

Methodological Answer : The synthesis of fluorinated benzyl alcohols typically involves stepwise functionalization of the aromatic ring. For -SF₅ substitution:

Electrophilic Fluorosulfurylation : Use SF₅Cl or SF₅Br under controlled conditions to introduce the -SF₅ group via electrophilic aromatic substitution.

Hydroxylation : Protect the -SF₅ group during subsequent reactions (e.g., Friedel-Crafts alkylation) to avoid side reactions.

Reduction : Convert benzyl halides or esters to alcohols using reducing agents like NaBH₄ or LiAlH₄ .

Key Challenge: The -SF₅ group’s steric bulk and electron-withdrawing nature may hinder reactivity, requiring optimized stoichiometry and temperature.

Q. Q2: How can structural ambiguities in 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol be resolved using spectroscopic techniques?

Methodological Answer :

- ¹⁹F NMR : Distinguish between -SF₅ (δ ≈ +60–80 ppm) and aryl-F (δ ≈ -110 ppm) environments .

- 2D NMR (HSQC/HMBC) : Map coupling between fluorine and adjacent protons/carbons to confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₇H₅F₆OS) with <5 ppm mass accuracy .

Q. Q3: What are the solubility and stability considerations for this compound in common solvents?

Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s hydrophobicity from -SF₅.

- Stability : Avoid prolonged exposure to light, moisture, or oxidizing agents. Store under inert gas (N₂/Ar) at -20°C .

Advanced Research Questions

Q. Q4: How can computational chemistry guide the design of reactions involving this compound?

Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates for -SF₅ substitution .

- Solvent Effects : Simulate solvation energies (e.g., using COSMO-RS) to predict reaction yields in different media.

- Machine Learning : Train models on fluorinated benzyl alcohol datasets to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. Q5: What analytical challenges arise in detecting trace quantities of this compound in environmental matrices?

Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for pre-concentration.

- Detection : GC-MS/MS in negative chemical ionization (NCI) mode enhances sensitivity for fluorinated analytes.

- Quantification : Isotope dilution with deuterated internal standards (e.g., ³H/¹³C-labeled analogs) minimizes matrix effects .

Q. Q6: How does the -SF₅ group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer :

- Electron-Withdrawing Effect : -SF₅ deactivates the ring, making NAS feasible only under strong nucleophiles (e.g., Grignard reagents) at elevated temperatures.

- Ortho/Fluorine Synergy : The 3-F substituent directs incoming nucleophiles to specific positions (meta to -SF₅).

- Experimental Validation : Monitor reaction progress via in-situ IR spectroscopy to track fluorine displacement .

Data Contradictions and Resolution

Q. Q7: Conflicting reports exist on the thermal stability of -SF₅-substituted benzyl alcohols. How can this be addressed?

Methodological Answer :

Q. Q8: Discrepancies in reported ¹⁹F NMR chemical shifts for -SF₅ derivatives: How to resolve?

Methodological Answer :

- Standardization : Use a reference compound (e.g., C₆F₅CH₂OH) to calibrate shifts under identical solvent/temperature conditions .

- Collaborative Validation : Cross-check data across multiple labs with standardized protocols (e.g., IUPAC guidelines).

Application-Driven Research

Q. Q9: What role can this compound play in designing fluorinated polymers or liquid crystals?

Methodological Answer :

- Polymer Synthesis : Incorporate the compound as a monomer via radical polymerization. The -SF₅ group enhances thermal stability and hydrophobicity.

- Liquid Crystal Design : Attach mesogenic groups (e.g., biphenyl) to the benzyl alcohol core; study phase transitions via differential scanning calorimetry (DSC) .

Q. Q10: How can this compound serve as a precursor for bioactive molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.